molecular formula C19H14ClNO B299898 N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide

N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide

Katalognummer: B299898
Molekulargewicht: 307.8 g/mol
InChI-Schlüssel: XYTSFEVYUQJBOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide, also known as BPBA, is a chemical compound that has been widely used in scientific research for its various applications. BPBA is a small molecule inhibitor that targets the enzyme protein disulfide isomerase (PDI), which plays a crucial role in protein folding and quality control in the endoplasmic reticulum (ER) of cells.

Wirkmechanismus

N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide inhibits the activity of PDI by binding to its active site and preventing the formation of disulfide bonds. This leads to the accumulation of misfolded proteins in the ER, which triggers the UPR. The UPR is activated through the activation of three transmembrane proteins: PERK, IRE1, and ATF6. These proteins initiate a cascade of events that aim to restore ER homeostasis by reducing protein synthesis and increasing the expression of chaperones.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. Inhibition of PDI activity by this compound leads to the accumulation of misfolded proteins in the ER, which triggers the UPR. The UPR aims to restore ER homeostasis by reducing protein synthesis and increasing the expression of chaperones. However, prolonged activation of the UPR can lead to cell death. This compound has also been shown to have anti-tumor effects by inducing ER stress-mediated apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that targets a specific enzyme, making it a useful tool to study the role of PDI in various cellular processes. This compound is also relatively easy to synthesize and purify. However, there are also some limitations to using this compound in lab experiments. This compound has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results. Additionally, the prolonged use of this compound can lead to the activation of the UPR and cell death, which can limit its applicability in long-term studies.

Zukünftige Richtungen

There are several future directions for N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide research. One area of interest is the development of more specific inhibitors of PDI that do not have off-target effects. Another area of interest is the study of the role of PDI in various diseases, such as cancer, neurodegenerative diseases, and viral infections. Additionally, the development of this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability, could lead to the development of novel therapeutics. Finally, the study of the interaction between this compound and other proteins involved in ER stress and the UPR could provide insights into the complex signaling pathways involved in these processes.
In conclusion, this compound is a small molecule inhibitor that targets the enzyme PDI and has been widely used in scientific research for its various applications. This compound has been shown to have several advantages and limitations for lab experiments and has several future directions for research. The study of this compound and its effects on cellular processes could provide insights into the role of PDI in various diseases and lead to the development of novel therapeutics.

Synthesemethoden

N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide can be synthesized through a multi-step process starting from 4-chlorobenzoic acid and biphenyl-3-carboxylic acid. The reaction involves the formation of an amide bond between the two starting materials, followed by the introduction of a chlorine atom at the para position of the benzene ring. The final product is obtained through purification and isolation steps.

Wissenschaftliche Forschungsanwendungen

N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide has been widely used in scientific research as a tool to study the role of PDI in various cellular processes. PDI is an essential enzyme that catalyzes the formation and breakage of disulfide bonds in proteins. Disulfide bonds play a critical role in protein folding and stability, and their formation is crucial for the proper functioning of many proteins. This compound inhibits the activity of PDI, leading to the accumulation of misfolded proteins in the ER and the activation of the unfolded protein response (UPR). The UPR is a cellular stress response that aims to restore ER homeostasis by increasing the expression of chaperones and reducing protein synthesis.

Eigenschaften

Molekularformel

C19H14ClNO

Molekulargewicht

307.8 g/mol

IUPAC-Name

4-chloro-N-(3-phenylphenyl)benzamide

InChI

InChI=1S/C19H14ClNO/c20-17-11-9-15(10-12-17)19(22)21-18-8-4-7-16(13-18)14-5-2-1-3-6-14/h1-13H,(H,21,22)

InChI-Schlüssel

XYTSFEVYUQJBOL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.